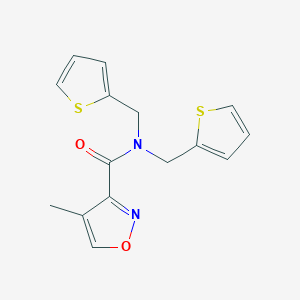![molecular formula C17H19ClN2O3S2 B7431605 5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide](/img/structure/B7431605.png)
5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide is a chemical compound that is widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields. This compound is also known as MLN4924 and is a potent inhibitor of NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation and cell cycle progression.
Wirkmechanismus
The mechanism of action of MLN4924 is based on its ability to inhibit NAE, which is responsible for activating the ubiquitin-like protein NEDD8. This protein is then conjugated to cullin-RING ligases (CRLs), which are involved in the degradation of various proteins. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8 and subsequent inhibition of CRLs, resulting in the accumulation of various proteins that are targeted for degradation.
Biochemical and Physiological Effects:
MLN4924 has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and the activation of DNA damage response pathways. MLN4924 has also been shown to induce the accumulation of various proteins, including p21, p27, and p53, which are involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MLN4924 in lab experiments include its potency, specificity, and ability to inhibit NAE in a reversible manner. However, the limitations of using MLN4924 include its potential toxicity and off-target effects, as well as the need for careful optimization of experimental conditions to achieve optimal results.
Zukünftige Richtungen
There are several future directions for research on MLN4924, including the development of more potent and specific NAE inhibitors, the identification of biomarkers for predicting response to MLN4924 treatment, and the investigation of its potential use in combination with other cancer therapies. Additionally, further studies are needed to explore the potential applications of MLN4924 in other fields, such as neurodegenerative diseases and infectious diseases.
Synthesemethoden
The synthesis of 5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide involves several steps, including the reaction of 5-chloro-2-nitrobenzoic acid with 4-(4-methylpiperidin-1-yl)benzene-1-sulfonamide, followed by reduction of the nitro group to an amine and subsequent coupling with thiophene-3-carboxylic acid. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
MLN4924 has been extensively studied in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, MLN4924 has shown promising results in inhibiting the growth of various cancer cell lines and inducing apoptosis. In neurodegenerative diseases, MLN4924 has been found to protect neurons from degeneration and improve cognitive function. In infectious diseases, MLN4924 has been shown to inhibit the replication of viruses such as hepatitis B and C.
Eigenschaften
IUPAC Name |
5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-12-6-8-20(9-7-12)25(22,23)15-4-2-14(3-5-15)19-17(21)13-10-16(18)24-11-13/h2-5,10-12H,6-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITBFANVIRMVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-dichlorophenyl)methyl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431531.png)
![2-[(3,4-dichlorophenyl)methyl]-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431534.png)
![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431540.png)

![N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7431552.png)


![2-[(3,4-dichlorophenyl)methyl]-N-([1,3]dioxolo[4,5-b]pyridin-6-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431577.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431587.png)
![(4-Methylfuran-3-yl)-[2-[1-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]morpholin-4-yl]methanone](/img/structure/B7431598.png)
![2-(2-amino-2-oxoethyl)-N-[[3-hydroxy-1-(2-hydroxy-3-methoxypropyl)azetidin-3-yl]methyl]furan-3-carboxamide](/img/structure/B7431610.png)
![3-[(4aS,7aS)-1-(thiophene-2-carbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-5-chloro-1H-pyridazin-6-one](/img/structure/B7431614.png)
![N-[3-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclobutyl]furan-2-carboxamide](/img/structure/B7431624.png)
